molecular formula C15H19ClN2O2 B2835757 2-Chloro-N-[2-(5-propoxy-1H-indol-3-yl)ethyl]acetamide CAS No. 2411254-72-1

2-Chloro-N-[2-(5-propoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B2835757
CAS No.: 2411254-72-1
M. Wt: 294.78
InChI Key: FVXOVAIIUMEAOJ-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(5-propoxy-1H-indol-3-yl)ethyl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a chloroacetamide group attached to an indole ring, which is further substituted with a propoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(5-propoxy-1H-indol-3-yl)ethyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(5-propoxy-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of N-[2-(5-propoxy-1H-indol-3-yl)ethyl]acetamide.

    Substitution: Formation of N-[2-(5-propoxy-1H-indol-3-yl)ethyl]acetamide derivatives with various substituents.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(5-propoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
  • 2-Chloro-N-[2-(5-ethoxy-1H-indol-3-yl)ethyl]acetamide
  • 2-Chloro-N-[2-(5-butoxy-1H-indol-3-yl)ethyl]acetamide

Uniqueness

2-Chloro-N-[2-(5-propoxy-1H-indol-3-yl)ethyl]acetamide is unique due to the presence of the propoxy group, which may confer distinct biological activities and physicochemical properties compared to its analogs .

Properties

IUPAC Name

2-chloro-N-[2-(5-propoxy-1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c1-2-7-20-12-3-4-14-13(8-12)11(10-18-14)5-6-17-15(19)9-16/h3-4,8,10,18H,2,5-7,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXOVAIIUMEAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)NC=C2CCNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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